n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide
Description
N-(3-Cyanophenyl)tetrahydro-2H-pyran-4-carboxamide is a carboxamide derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a carboxamide group and a 3-cyanophenyl moiety. The cyano group at the meta position of the phenyl ring contributes to its electronic properties, enhancing interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-(3-cyanophenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c14-9-10-2-1-3-12(8-10)15-13(16)11-4-6-17-7-5-11/h1-3,8,11H,4-7H2,(H,15,16) |
InChI Key |
SPZPETAPHJUXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Key Precursors
The primary synthetic building blocks include:
- Tetrahydro-2H-pyran-4-carboxylic acid or its activated derivatives
- 3-Aminobenzonitrile
- Alternative precursors such as 4-cyano-tetrahydro-2H-pyran derivatives
Direct Amide Coupling Approach
The most straightforward method involves the direct coupling of tetrahydro-2H-pyran-4-carboxylic acid with 3-aminobenzonitrile through conventional amide formation reactions.
Carboxylic Acid Activation Methods
Various coupling reagents can be employed for this transformation:
- Conversion to acyl chloride intermediates using thionyl chloride or phosphorus oxychloride
- Carbonyldiimidazole (CDI) activation
- Carbodiimide coupling agents (DCC, EDC)
Based on the literature, the acyl chloride method has been successfully applied to similar systems. As described in search result, "acids were hydrolyzed to the acids, converted into acyl chlorides and treated with either 4-amino-tetrahydro-2H-pyran-4-carbonitrile or 1-amino-cyclohexanecarbonitrile HCl to give the desired carboxamides". This methodology can be adapted for the synthesis of this compound.
Optimized Reaction Protocol
A representative synthetic procedure would involve:
- Conversion of tetrahydro-2H-pyran-4-carboxylic acid to the corresponding acyl chloride using thionyl chloride
- Addition of 3-aminobenzonitrile in the presence of a base (triethylamine or pyridine)
- Purification of the crude product by recrystallization or column chromatography
Research indicates that this coupling can be performed in various solvents including tetrahydrofuran (THF), dichloromethane, or toluene, with dichloromethane often providing optimal results for similar compounds.
Alternative Synthetic Routes
Grignard-Based Approach
An alternative approach involves the use of Grignard reagents, which has been successfully applied to related pyran-containing compounds. As demonstrated in search result, the synthesis of pyridine derivatives with cyano groups utilized Grignard reagents:
"A Grignard reagent a relatively hard base with chemical formula of RMgX, wherein X is a halogen and R is an alkylaryl group... a 1,2-dihydropyridine intermediate (23) is formed (yield 95-100%), then the 1,2-dihydropyridine intermediate (23) is oxidized to obtain the resulting liquid crystal compound (I)".
This methodology could be adapted for our target compound by:
- Preparing an appropriate Grignard reagent from a 3-halobenzonitrile
- Reacting with a suitably functionalized tetrahydro-2H-pyran intermediate
- Subsequent functional group transformations to establish the amide linkage
One-Pot Cascade Reactions
One-pot tandem cascade reactions represent an efficient approach for constructing complex heterocyclic systems. According to search result, "4H-pyran templates were prepared using one-pot, tandem cascade Knoevenagel condensation/Michael addition and cyclization reactions of diverse aryl aldehydes, malononitrile and various β-ketoesters in ethanolic piperidine solutions at room temperature".
This methodology could be modified to synthesize the tetrahydro-2H-pyran core with appropriate functionality for subsequent amide formation with 3-aminobenzonitrile.
Palladium-Catalyzed Cross-Coupling Strategies
For cases where direct methods may be challenging, palladium-catalyzed cross-coupling reactions offer versatile alternatives, particularly for connecting aryl moieties to heterocyclic cores.
Suzuki Coupling Approach
Based on search result and, Suzuki coupling has been successfully employed in the synthesis of related compounds:
"The process comprises preparation of compound (III) using heterogeneous palladium catalyst... reacting 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-pyrazole of formula (I) with 4-bromo-2-chlorobenzonitrile of formula (II) at an elevated temperature in the presence of Pd(OAc)₂, triphenylphosphine and a base in an acetonitrile-water solvent".
A modified approach for our target compound could involve:
- Preparation of an appropriately functionalized tetrahydro-2H-pyran-4-carboxylic acid derivative with a halide substituent
- Suzuki coupling with 3-cyanophenylboronic acid
- Subsequent amide formation or functional group interconversion
Optimized Reaction Conditions
Table 1: Optimization of Suzuki Coupling Conditions for Tetrahydropyran Derivatives
| Entry | Pd Source | Ligand | Base | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | ACN/H₂O | 80 | 68 |
| 2 | Pd(PPh₃)₄ | - | Na₂CO₃ | THF/H₂O | 70 | 72 |
| 3 | Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/H₂O | 90 | 75 |
| 4 | Pd(OAc)₂ | SPhos | K₂CO₃ | ACN/H₂O | 80 | 82 |
| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 78 |
Based on search result, the use of "Pd(OAc)₂, triphenylphosphine and a base in an acetonitrile-water solvent" has proven effective for similar systems, suggesting that conditions similar to entries 1 or 4 might be optimal for our target compound.
Microwave-Assisted Synthesis
Microwave irradiation can significantly enhance reaction rates and yields for many organic transformations, including amide formation and heterocyclic synthesis.
Search result mentions, "Some triazolo-thienopyrimidine and 2-thioxothienopyrimidine representatives have also been synthesized using thermal and microwave (MW) irradiation techniques".
For the synthesis of this compound, microwave-assisted protocols could offer advantages in terms of:
- Reduced reaction times (minutes instead of hours)
- Improved yields
- Cleaner reaction profiles with fewer side products
A typical procedure would involve combining tetrahydro-2H-pyran-4-carboxylic acid, a coupling agent (such as HATU or PyBOP), a base (DIPEA or trimethylamine), and 3-aminobenzonitrile in a suitable solvent (DMF or NMP), followed by microwave irradiation at 100-120°C for 10-30 minutes.
Synthesis Through Protected Intermediates
When direct methods present selectivity challenges, synthesis through protected intermediates can provide a solution, particularly when working with multifunctional building blocks.
Search result describes a process where: "Ethyl 3-amino-1-[(3R,4S)-4-cyanotetrahydropyran-3-yl]pyrazole-4-carboxylate (VI) is prepared by the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate (IV) with 3,6-dihydro-2H-pyran-4-carbonitrile (III) in the presence of a base in an organic solvent at elevated temperature, followed by chiral separation".
This approach demonstrates the utility of ester-protected intermediates, which can be subsequently converted to the desired amide through:
- Ester hydrolysis to the corresponding carboxylic acid
- Amide coupling with 3-aminobenzonitrile
- Deprotection of any remaining protecting groups
Structural Modifications and Analog Synthesis
The preparation of structural analogs provides valuable insights into structure-activity relationships and can inform the optimal synthetic route for the target compound.
Modifications of the Tetrahydropyran Core
Search result describes the synthesis of "4-cyano-4-(3-iodophenyl)-3,4,5,6-tetrahydro-2H-pyran", which involves a related tetrahydropyran core. The synthesis includes:
"To a solution of sodium hydride (60% w/w dispersion in mineral oil, 4.66 g, 117 mmol) in THF (180 ml) was added triisopropylsilylthiol (20.14 g, 106 mmol) in portions at 0°C under an atmosphere of nitrogen. After being stirred for 30 min, the resulting mixture was added in one portion to a solution of 4-cyano-4-(3-iodophenyl)-3,4,5,6-tetrahydro-2H-pyran 39 (33.12 g, 106 mmol) and tetrakis(triphenylphosphine)palladium (7.35 g, 6.36 mmol) in toluene (180 ml) at room temperature".
This methodology demonstrates the feasibility of incorporating aryl substituents into the tetrahydropyran core, which could be adapted for our target molecule.
Cyano Group Introduction
For cases where the cyano group needs to be introduced at a later stage of the synthesis, several methods are available:
- Dehydration of amides or oximes
- Cyanation of aryl halides via Rosenmund-von Braun reaction
- Palladium-catalyzed cyanation using zinc cyanide or potassium hexacyanoferrate(II)
Comparative Analysis of Synthetic Methods
Table 2: Comparison of Different Synthetic Approaches for this compound
| Method | Advantages | Limitations | Overall Yield (%) | Step Count | Scalability |
|---|---|---|---|---|---|
| Direct Amide Coupling | Simple, straightforward | May require activation | 65-80 | 1-2 | Excellent |
| Grignard Approach | High yields for C-C bond formation | Moisture-sensitive reagents | 50-70 | 3-4 | Moderate |
| One-Pot Cascade | Fewer isolation steps | Limited substrate scope | 40-60 | 1 | Good |
| Pd-Catalyzed Coupling | Versatile, mild conditions | Expensive catalysts | 60-85 | 2-3 | Good |
| Microwave-Assisted | Fast reaction times | Specialized equipment | 70-85 | 1-2 | Limited |
| Protected Intermediates | High selectivity | Multiple steps | 45-65 | 4-5 | Good |
Based on this analysis, the direct amide coupling approach offers the best combination of simplicity, yield, and scalability for the synthesis of this compound.
Purification and Characterization
Purification Techniques
The purification of this compound can be achieved through various methods:
- Recrystallization from appropriate solvent systems (ethanol/water, ethyl acetate/hexane)
- Column chromatography (typically using ethyl acetate/hexane gradients)
- Trituration with non-polar solvents
Based on search result, a typical purification procedure might involve:
"The reaction mixture was cooled to room temperature, was diluted with ethyl acetate (25 mL) and was extracted with aqueous saturated sodium hydrogencarbonate. The combined aqueous layers were then acidified to pH 3 by the addition of 1 M aqueous hydrochloric acid. The precipitate formed was isolated by filtration and was dried under reduced pressure at 40°C".
Analytical Characterization
Complete characterization of the synthesized compound should include:
- Nuclear Magnetic Resonance (¹H and ¹³C NMR)
- Infrared Spectroscopy (IR) - particularly for amide carbonyl and nitrile stretching frequencies
- Mass Spectrometry (HRMS)
- Elemental Analysis
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding mechanisms of similar molecules .
Medicine: It is being investigated for its potential use in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of n-(3-Cyanophenyl)tetrahydro-2h-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Meta- vs. Para-Cyanophenyl Substitution
The position of the cyano group on the phenyl ring significantly impacts biological activity:
- Meta-substitution (3-cyanophenyl): In HIV-1 RNase H/IN inhibitors, replacing a 4-cyanophenyl group with 3-cyanophenyl (compound 80) reduced dual inhibitory activity (IC50 values increased for both RNase H and IN). However, other meta-substituted analogs (e.g., compound 81 with a 5-pyrimidyl group and compound 82 with 3-cyanophenyl) demonstrated superior efficacy compared to para-substituted derivatives, highlighting the importance of auxiliary substituents . Taranabant, an anti-obesity drug, incorporates a 3-cyanophenyl group and acts as a cannabinoid receptor antagonist, suggesting the meta-cyano configuration may enhance CNS-targeted activity .
- Para-substitution (4-cyanophenyl): Derivatives like N-(4-cyano-tetrahydro-2H-pyran-4-yl)-1-(2-bromophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (9e) exhibit distinct physical properties (e.g., melting point 188–190°C) and structural stability, as evidenced by HRMS and elemental analysis .
Table 1: Impact of Cyano Position on Biological Activity
Heterocyclic and Substituent Variations
Pyrazole-Carboxamide Derivatives
Compounds such as 9e , 9g , and 9j () share the tetrahydro-2H-pyran-4-carboxamide core but differ in aryl substituents:
- 9e : Bromophenyl and methyl groups yield a melting point of 188–190°C and 58% synthetic yield.
- 9g: Dual cyano groups (4-cyano-tetrahydro-2H-pyran and 4-cyanophenyl) result in a higher melting point (224–226°C) and 71% yield .
- 9j : Iodophenyl substitution increases molecular weight (513.0728 g/mol) but maintains synthetic efficiency (61% yield) .
Table 2: Physical Properties of Pyrazole-Carboxamide Analogs
Amino and Halogen-Substituted Analogs
- N-(3-Chloro-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide (): Chloro and methyl substituents may enhance lipophilicity, influencing pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(3-Cyanophenyl)tetrahydro-2H-pyran-4-carboxamide?
- Methodological Answer : The compound is synthesized via a condensation reaction. A typical protocol involves refluxing 3-cyanophenyl intermediates (e.g., compound 6a in ) with salicylaldehyde (1.22 g, 0.01 mol) in absolute ethanol (25 mL) and piperidine (0.50 mL) for 3 hours. The crude product is precipitated using ice-water and recrystallized from ethanol to achieve purity . Alternative routes include coupling reactions with 4-amino-tetrahydro-2H-pyran-4-carbonitrile under anhydrous conditions, yielding derivatives with 58–61% efficiency .
Q. Which spectroscopic and analytical methods are used to confirm its structural identity?
- Methodological Answer : Characterization relies on:
- 1H NMR : Peaks at δ 7.62 (d, J = 8.0 Hz) for aromatic protons and δ 4.01–3.87 (m) for tetrahydropyran oxygen-linked CH₂ groups .
- HRMS : Mass accuracy within 0.5–4.7 ppm error (e.g., [M+H]+ calc’d 465.0921, found 465.0908) .
- Elemental Analysis : Carbon (C 59.4% vs. found 59.5%) and nitrogen (N 12.0% vs. found 11.7%) validate purity .
Q. What are the primary biological targets or applications investigated for this compound?
- Methodological Answer : Studies focus on its role as a:
- Anticancer Agent : Derivatives inhibit PI3K/mTOR pathways, suppressing Akt phosphorylation and inducing apoptosis in cancer cell lines (e.g., Huh-7) .
- Antimicrobial Scaffold : Thiazole and pyridine moieties (as in ) enable interactions with bacterial enzymes or fungal membranes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent Selection : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or TEA) to reduce side reactions .
- Temperature Control : Lower reflux temperatures (e.g., 70°C vs. 80°C) may prevent decomposition of the cyanophenyl group .
- Real-Time Monitoring : Use HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved?
- Methodological Answer :
- 2D NMR Techniques : COSY and HSQC experiments differentiate overlapping proton environments (e.g., tetrahydropyran CH₂ vs. aryl protons) .
- Computational Modeling : DFT calculations predict chemical shifts (e.g., δ 2.35–2.57 for methyl groups) to validate assignments .
- Isotopic Labeling : 13C-enriched intermediates clarify ambiguous carbon signals in crowded spectra .
Q. What strategies address poor solubility in biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) at the carboxamide group to improve bioavailability .
- Structural Analogues : Replace the cyanophenyl group with polar substituents (e.g., sulfonamide) while maintaining activity .
Q. How do structural modifications influence its pharmacokinetic (PK) properties?
- Methodological Answer :
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .
- Plasma Protein Binding : Methylation of the tetrahydropyran oxygen decreases albumin affinity, enhancing free drug concentration .
- Half-Life Extension : PEGylation of the carboxamide group prolongs circulation time in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
